5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a heterocyclic scaffold with demonstrated bioactivity, particularly in oncology. Synthesized via microwave-assisted or thermal reactions between ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amines, its structure is confirmed by IR, $^1$H NMR, mass spectroscopy, and X-ray crystallography . The benzyl group at position 5 and the 4-methoxyphenyl substituent at position 2 distinguish it from other derivatives. Preliminary studies highlight its moderate inhibitory effects on lung cancer cells (e.g., A549), though its potency is lower than chlorophenyl-substituted analogs .
Properties
IUPAC Name |
5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-17-9-7-16(8-10-17)18-13-19-20(24)22(11-12-23(19)21-18)14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGBDWHKIZYRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Cyclocondensation via Pyrazole Carboxylate and Chloroacetamide
Reaction Design and Optimization
The foundational method for synthesizing pyrazolo[1,5-a]pyrazin-4-one derivatives involves a one-step cyclocondensation between ethyl 3-aryl-1H-pyrazole-5-carboxylate and N-benzyl-2-chloroacetamide. For the target compound, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate reacts with N-benzyl-2-chloroacetamide under basic conditions (e.g., potassium carbonate in dimethylformamide at 80°C for 12 hours).
Key Parameters:
- Molar Ratio : 1:1 (pyrazole carboxylate : chloroacetamide)
- Solvent : DMF or acetonitrile
- Base : K₂CO₃ or Et₃N
- Yield : 58–72% after recrystallization
Mechanistic Insights :
The reaction proceeds via nucleophilic displacement of the chloride by the pyrazole nitrogen, followed by intramolecular cyclization to form the pyrazine ring. The 4-methoxyphenyl group at position 2 is introduced via the pyrazole carboxylate precursor, while the benzyl group originates from the chloroacetamide.
Characterization Data:
- IR : C=O stretch at 1685 cm⁻¹, pyrazine ring vibrations at 1540 cm⁻¹
- ¹H NMR (CDCl₃): δ 7.82 (d, J=8.6 Hz, 2H, Ar-H), 6.98 (d, J=8.6 Hz, 2H, Ar-H), 5.21 (s, 2H, N-CH₂-C₆H₅), 3.85 (s, 3H, OCH₃)
- X-ray Diffraction : Confirms planar pyrazolo[1,5-a]pyrazin-4-one core with dihedral angles <10° between rings
Multi-Component Bicyclization Strategy
Four-Component Reaction Protocol
A scalable approach adapted from four-component bicyclization methodologies utilizes:
- 4-Methoxybenzaldehyde (as arylglyoxal precursor)
- 3-Amino-5-benzylpyrazole
- Morpholine (as a nucleophile)
- 4-Hydroxy-6-methyl-2H-pyran-2-one
Reaction conditions involve microwave irradiation (110°C, 25–30 minutes) in acetic acid under an oxygen atmosphere, achieving yields of 68–79%.
Optimization Table:
| Entry | Catalyst | Atmosphere | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | HOAc (6 eq) | O₂ | 28 | 79 |
| 2 | HOAc (4 eq) | Air | 35 | 52 |
| 3 | p-TSA (2 eq) | O₂ | 40 | 41 |
Advantages :
- Rapid synthesis (<30 minutes) with microwave assistance
- High regioselectivity due to oxygen-mediated oxidative cyclization
Limitations :
- Requires strict control of stoichiometry to avoid byproducts
Stepwise Synthesis via Chlorination and Nucleophilic Substitution
Sequential Functionalization Route
This method involves constructing the pyrazolo[1,5-a]pyrazine core first, followed by introducing substituents:
Core Synthesis :
Chlorination :
Benzylation :
Yield Comparison:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Core formation | 85 | 98.5 |
| Chlorination | 63 | 97.2 |
| Benzylation | 72 | 99.1 |
Key Insight :
The chlorination step selectively targets position 5 due to higher electrophilicity, enabling precise benzyl group introduction.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| One-Step Cyclocondensation | 72 | 12 hours | Moderate |
| Multi-Component | 79 | 30 minutes | High |
| Stepwise Synthesis | 63–72 | 48 hours | Low |
Industrial Considerations :
Mechanistic Considerations and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Types of Reactions
5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Modifications
Key structural variations in pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives include:
- Substituents at position 2 : Electron-withdrawing (e.g., 4-chlorophenyl) vs. electron-donating (e.g., 4-methoxyphenyl) groups.
- Substituents at position 5: Benzyl, aminopropyl, or alkyl groups affecting metabolic stability and target binding.
Table 1: Key Derivatives and Properties
Pharmacokinetic and Mechanistic Insights
Fluorescence and Crystallographic Properties
The target compound’s pyrazolo[1,5-a]pyrazin-4(5H)-one core exhibits fluorescence, with emission spectra influenced by substituents. X-ray studies reveal dihedral angles of 77.0° (benzyl vs. pyrazole ring) and 86.1° (benzyl vs. methoxyphenyl), indicating non-planar geometry that may affect membrane permeability .
Biological Activity
5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylate derivatives with N-benzyl-2-chloroacetamide under specific conditions. The resulting compounds are characterized using techniques such as IR spectroscopy, NMR, and mass spectrometry. Notably, single-crystal X-ray diffraction has been employed to elucidate the molecular structure of these derivatives .
Anticancer Properties
The primary biological activity observed for this compound is its anticancer effect. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines, including:
- H322 Lung Cancer Cells : The compound induces apoptosis in H322 cells, which possess a mutated p53 gene. This effect is dose-dependent and highlights the compound's potential as an apoptosis inducer without significant cytotoxicity towards normal cells (HUVECs) .
- A549 Lung Cancer Cells : Preliminary evaluations suggest that the compound can inhibit the growth of A549 cells in a time-dependent manner. The structure-activity relationship studies indicate that modifications at the pyrazole moiety can enhance its efficacy against cancer cells .
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been recognized for their anti-inflammatory effects. Various studies have reported that modifications to the pyrazole ring can lead to compounds with significant anti-inflammatory activity, suggesting a broader therapeutic potential for this compound in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives is closely related to their chemical structure. Key factors influencing their activity include:
- Substituents on the Pyrazole Ring : Different aryl groups can significantly alter the potency and selectivity of these compounds against specific cancer cell lines.
- Positioning of Functional Groups : The placement of methoxy and benzyl groups appears to enhance both anticancer and anti-inflammatory activities. For instance, the presence of a 4-methoxyphenyl group has been associated with improved selectivity for cancer cells while minimizing toxicity to normal cells .
Summary Table of Biological Activities
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| H322 | Not specified | Induces apoptosis |
| A549 | Not specified | Growth inhibition |
| HUVEC | >40 | Non-cytotoxic |
Study on H322 Cells
A study conducted by Lv et al. (2012) demonstrated that this compound selectively inhibited H322 lung cancer cell growth through apoptosis induction. The study utilized Hoechst staining to confirm apoptotic changes in cell morphology and provided quantitative data supporting its efficacy .
Review on Pyrazole Derivatives
A comprehensive review highlighted various pyrazole derivatives' roles as anticancer agents and anti-inflammatory drugs. The review emphasized the importance of structural modifications in enhancing biological activities and suggested further exploration into novel derivatives for therapeutic applications .
Q & A
Q. Optimization factors :
- Temperature : Controlled heating (60–80°C) prevents side reactions like over-alkylation .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require careful removal to avoid impurities .
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves benzylation efficiency .
Basic: How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Answer:
Key characterization methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl group at N5, methoxyphenyl at C2) .
- X-ray crystallography : Resolves 3D conformation (e.g., dihedral angles between pyrazine and aryl rings) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
- HPLC : Ensures purity (>95%) using C18 columns with UV detection at 254 nm .
Advanced: How do structural modifications (e.g., substituents at N5 or C2) influence biological activity?
Answer:
Structure-Activity Relationship (SAR) insights :
Q. Methodological approach :
- Computational docking : Predict binding modes (e.g., Autodock Vina with PDB 1ATP) .
- In vitro assays : Test kinase inhibition (e.g., EGFR, IC₅₀ values via ADP-Glo™ assay) .
Advanced: What contradictions exist in reported biological data, and how can they be resolved?
Answer:
Contradictions :
- Anticancer vs. neuroprotective effects : Some studies report antiproliferative activity (A549 cells, IC₅₀ = 8.2 µM ), while others highlight neuroprotection (e.g., NMDA receptor modulation) .
Q. Resolution strategies :
Target-specific assays : Use CRISPR-edited cell lines to isolate pathways (e.g., EGFR-knockout A549 cells) .
Metabolite profiling : LC-MS/MS identifies active metabolites that may explain divergent effects .
Advanced: How does this compound interact with biological targets (e.g., enzymes or receptors)?
Answer:
Mechanistic insights :
- Kinase inhibition : Competes with ATP in binding pockets (e.g., hydrophobic interactions with benzyl group, hydrogen bonding with pyrazine N) .
- Autophagy modulation : Upregulates LC3-II via mTORC1 inhibition (Western blot validation in HeLa cells) .
- Receptor binding : Fluorescence polarization assays show µ-opioid receptor affinity (Kd = 120 nM) .
Q. Experimental design :
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KD values for kinase targets) .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells .
Basic: What are the stability and solubility profiles of this compound under physiological conditions?
Answer:
Key properties :
Q. Methodology :
- HPLC-UV stability assays : Monitor degradation at 37°C in simulated gastric fluid .
- LogP determination : Shake-flask method (observed LogP = 3.2) .
Advanced: What computational methods are used to predict the compound’s ADMET properties?
Answer:
Tools and parameters :
- ADMET Prediction : SwissADME for bioavailability radar (e.g., high GI absorption, CYP3A4 substrate) .
- Toxicity : ProTox-II predicts hepatotoxicity (Probability = 0.72) .
- Docking : Molecular dynamics simulations (GROMACS) assess binding stability (>50 ns trajectories) .
Validation : Compare in silico predictions with in vivo PK/PD data (e.g., rat plasma AUC) .
Advanced: How can researchers resolve spectral data contradictions (e.g., NMR shifts or crystal packing discrepancies)?
Answer:
Case example :
Q. Methodology :
- High-field NMR (600 MHz) : Resolves overlapping peaks in DMSO-d₆ .
- Variable-temperature XRD : Identifies thermal phase transitions .
Advanced: What are the best practices for scaling up synthesis without compromising yield or purity?
Answer:
Process optimization :
- Flow chemistry : Continuous reactors reduce reaction time (e.g., from 12 h to 2 h) and improve reproducibility .
- Quality by Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., solvent ratio, temperature) .
Q. Scale-up data :
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
|---|---|---|
| Yield | 65% | 58% |
| Purity | 97% | 94% |
Mitigation : Add in-line PAT (Process Analytical Technology) for real-time purity monitoring .
Advanced: How do substituents on the pyrazolo[1,5-a]pyrazine core influence photophysical properties?
Answer:
Key findings :
Q. Methods :
- UV-Vis/fluorescence spectroscopy : Measure λabs/λem in DMSO .
- TD-DFT calculations : Predict excited-state behavior (Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
